molecular formula C11H22N2O2 B7986380 [Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid

[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid

Cat. No.: B7986380
M. Wt: 214.30 g/mol
InChI Key: NXUJHNBZHLKZLJ-UHFFFAOYSA-N
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Description

[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a common scaffold in medicinal chemistry, and an amino-acetic acid moiety, which is often involved in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease processes .

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of [Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid apart is its combination of the pyrrolidine ring with the amino-acetic acid moiety. This unique structure provides distinct chemical properties and potential biological activities that are not observed in simpler analogs .

Biological Activity

Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid, also known by its CAS number 1353944-84-9, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities that could be beneficial in various therapeutic contexts, particularly in neuropharmacology and anti-inflammatory applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its role in enhancing the bioactivity of various molecules. The isopropyl group contributes to its lipophilicity, potentially aiding in its ability to cross biological membranes.

Neuropharmacological Effects

Recent studies have indicated that compounds similar to Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid may exhibit significant neuroprotective properties. For instance, a study focused on acetylcholinesterase (AChE) inhibition revealed that related compounds demonstrated promising activity against neurodegenerative processes associated with Alzheimer's disease. The inhibition of AChE is crucial as it prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .

Table 1: AChE Inhibition Activity of Related Compounds

Compound IDIC50 (µM)Selectivity Index
3c12.51.8
3d15.02.0
Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acidTBDTBD

Anti-inflammatory Properties

Compounds with similar structures have been evaluated for their anti-inflammatory activities. For instance, derivatives have shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The potential for these compounds to act as anti-inflammatory agents suggests their utility in treating conditions characterized by excessive inflammation .

Case Studies

  • Neuroprotection Against Oxidative Stress : In vitro studies using human neuroblastoma SH-SY5Y cells demonstrated that certain derivatives exhibited protective effects against oxidative stress induced by hydrogen peroxide. These findings highlight the potential of Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid in neuroprotection .
  • Inhibition of Lipid Peroxidation : A study assessed the antioxidant activity of related compounds through various assays, including DPPH and FRAP methods. Results indicated a significant reduction in lipid peroxidation, suggesting that these compounds could mitigate oxidative damage in neuronal tissues .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid remains to be fully elucidated. However, preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate favorable properties for CNS penetration due to its lipophilic nature . Toxicological assessments are necessary to ensure safety and efficacy before clinical applications can be considered.

Properties

IUPAC Name

2-[(1-methylpyrrolidin-3-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(2)13(8-11(14)15)7-10-4-5-12(3)6-10/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUJHNBZHLKZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(C1)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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